molecular formula C11H12N2 B8539408 N-benzyl-1H-pyrrol-1-amine

N-benzyl-1H-pyrrol-1-amine

Cat. No.: B8539408
M. Wt: 172.23 g/mol
InChI Key: TVCGYHPEIHIBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1H-pyrrol-1-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-benzylpyrrol-1-amine

InChI

InChI=1S/C11H12N2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-13/h1-9,12H,10H2

InChI Key

TVCGYHPEIHIBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN2C=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1H-pyrrol-1-amine (9.2 g, 0.112 mole) and NaHCO3 (15 g, 0.19 mole) in 50 ml dichloromethane (DCM) at 0° C., was added ethyl chloroformate (11.4 ml, 0.12 mole) in fifteen minutes. After stirring at 0° C. for one hour, then at ambient temperature for four hours, the mixture was filtered and the filtrate was washed with water, then dried (saturated NaCl solution, anhydrous MgSO4). After filtering, the solvent was evaporated to give a solid, 17 g (95%), m.p. 60°-61° C., of N-(1H-pyrrol-1-yl) carbamic acid ethyl ester. To a solution of N-(1H-pyrrol-1-yl) carbamic acid ethyl ester (9.0 g, 0.058 mole) in 30 ml tetrahydrofuran (THF) at 5° C., was added potassium t-butoxide (7.8 g, 0.07 mole) and the mixture was stirred at 5° C. for one hour. To this mixture was added benzyl bromide (7.1 ml, 0.06 mole) in ten minutes, and the mixture stirred at 5° C. for one hour, then at ambient temperature for four hours. This mixture was poured into 100 ml ice-water, stirred for five minutes, then extracted with ethyl acetate. The organic layer was washed with water, then dried (saturated NaCl, anhydrous MgSO4). After filtering, the solvent was evaporated to an oil, 14 g (98%) of N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester. To a solution of N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester (14 g, 0.058 mole) in 15 ml ethylene glycol was added a solution of NaOH (5 g, 0.12 mole) in 10 ml water. After stirring at 120° C. for seven hours, the mixture was poured into 100 ml of iced-water, stirred for five minutes, then extracted with ethyl acetate. The organic layer was washed with water, then dried (saturated NaCl, anhydrous MgSO4). After filtering, the solvent was evaporated to an oil, which was vacuum distilled to give an oil, 7.4 g (74%) of N-benzyl-1H-pyrrol-1-amine, b.p. 85°-125° C./l mm; m.p. 39°-41° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.4 mL
Type
reactant
Reaction Step Three
Name
N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
9 g
Type
reactant
Reaction Step Five
Quantity
7.8 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
7.1 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Seven
Name
N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
14 g
Type
reactant
Reaction Step Eight
Name
Quantity
5 g
Type
reactant
Reaction Step Eight
Quantity
15 mL
Type
solvent
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight

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